molecular formula C19H21ClFN3O2 B7518653 N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B7518653
M. Wt: 377.8 g/mol
InChI Key: XUILZDQZDSRPDW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, also known as CFM-2, is a novel compound that has been extensively studied for its potential use as a therapeutic agent. CFM-2 has shown promising results in various scientific studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are discussed in

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and pain. By blocking the 5-HT1A receptor, N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide increases the levels of serotonin and norepinephrine in the brain, which leads to its anxiolytic, antidepressant, analgesic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to its anxiolytic, antidepressant, analgesic, and anti-inflammatory effects. It has also been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which further contributes to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is its selectivity for the 5-HT1A receptor, which makes it a potential therapeutic agent for various disorders. However, its limited solubility and stability in water can be a limitation for lab experiments.

Future Directions

There are several future directions for N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide research. One potential direction is to study its potential use as a therapeutic agent for anxiety and depression in humans. Another direction is to study its potential use as an analgesic and anti-inflammatory agent in humans. Additionally, further studies can be conducted to optimize its chemical structure and improve its solubility and stability in water.
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a novel compound that has shown promising results in various scientific studies. Its potential use as a therapeutic agent for anxiety, depression, pain, and inflammation makes it a promising candidate for future research.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is synthesized by coupling 3-chloro-4-methoxyaniline with 1-(2-fluorophenyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then coupled with acetic anhydride to obtain N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has been extensively studied for its potential use as a therapeutic agent in various scientific research applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-26-18-7-6-14(12-15(18)20)22-19(25)13-23-8-10-24(11-9-23)17-5-3-2-4-16(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUILZDQZDSRPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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